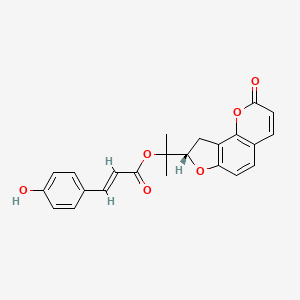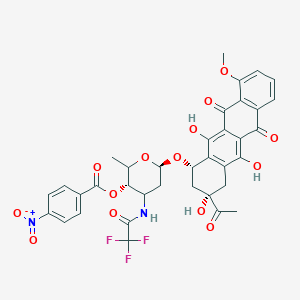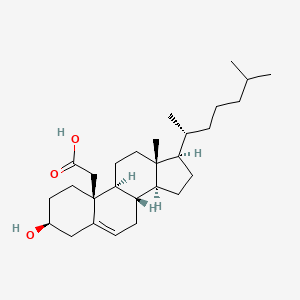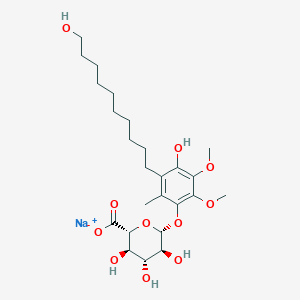
Cisapride N-Oxide
Descripción general
Descripción
Cisapride is a substituted piperidinyl benzamide chemically related to metoclopramide and serves as an orally administered prokinetic agent. It facilitates or restores motility throughout the length of the gastrointestinal tract. The novelty of Cisapride lies in its mechanism of action, thought to involve the enhancement of acetylcholine release in the myenteric plexus of the gut, distinct from central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 2012).
Synthesis Analysis
The synthesis of Cisapride involves multiple steps, starting from key precursors such as substituted piperidines and benzamides. The specific synthesis process of Cisapride N-Oxide, a derivative, would similarly involve complex organic synthesis techniques but is not detailed in the available literature.
Molecular Structure Analysis
Cisapride's molecular structure, featuring a substituted piperidinyl benzamide framework, contributes to its prokinetic action. The presence of fluorophenoxy and methoxy groups within its structure plays a critical role in its pharmacological activity. For Cisapride N-Oxide, alterations in the molecular structure, particularly the oxidation state, could impact its chemical behavior and interactions (Peeters, Blaton, & Ranter, 1997).
Chemical Reactions and Properties
Cisapride undergoes various chemical reactions, including oxidation and interaction with cytochrome P450 enzymes, highlighting its metabolic pathways. These reactions underscore the importance of its chemical properties, such as reactivity and stability, in determining its pharmacokinetic profile and potential interactions (Desta et al., 2001).
Physical Properties Analysis
The physical properties of Cisapride, such as solubility and melting point, influence its formulation and administration. These properties are critical for drug design and development, ensuring optimal bioavailability and therapeutic efficacy.
Chemical Properties Analysis
Cisapride's chemical properties, including its reactivity with various enzymes and susceptibility to oxidation, are crucial for understanding its mechanism of action and potential drug interactions. The study of Cisapride's oxidation product, for instance, provides insights into its stability and degradation pathways, which are essential for ensuring drug safety and effectiveness (Belgaied & Trabelsi, 2003).
Aplicaciones Científicas De Investigación
Voltammetric Behavior and Electrochemical Reaction Mechanism : Cisapride's voltammetric behavior and electrochemical reaction mechanism were investigated using a multi-wall carbon nanotube paste electrode. This study focused on the oxidation of Cisapride and developed a method for determining Cisapride in tablets (Zheng & Song, 2007).
Metabolism Involving Cytochrome P450 Enzymes : Research on the metabolism of Cisapride in human liver microsomes identified cytochrome P450 3A4 as the major enzyme involved in its biotransformation. This study also explored the effects of various drugs on Cisapride's metabolism, providing insights into potential drug interactions (Bohets et al., 2000).
Prokinetic Agent in Gastrointestinal Motility Disorders : Cisapride has been reviewed as a prokinetic agent facilitating motility throughout the gastrointestinal tract. Its mechanism involves enhancing acetylcholine release in the myenteric plexus of the gut. This property makes it useful in treating conditions like reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis (McCallum et al., 1988).
Cardiac Effects and Proarrhythmic Risks : Studies have highlighted the proarrhythmic effects of Cisapride, particularly its high affinity blockade of the human cardiac potassium channel HERG. This action is linked to the drug's potential for causing QT prolongation and arrhythmias like torsades de pointes, posing significant cardiac risks (Rampe et al., 1997).
Clinical Efficacy in Gastrointestinal Disorders : Another review highlighted Cisapride's efficacy in a variety of gastrointestinal motility disorders, such as gastroesophageal reflux, functional dyspepsia, and gastroparesis. It was compared favorably with other agents like metoclopramide, domperidone, and ranitidine, with a generally favorable tolerability profile (Wiseman & Faulds, 1994).
Propiedades
IUPAC Name |
4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUZCKCMMWXEA-UJFFOEJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747358 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cisapride N-Oxide | |
CAS RN |
86718-75-4 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)






